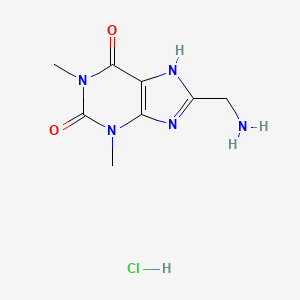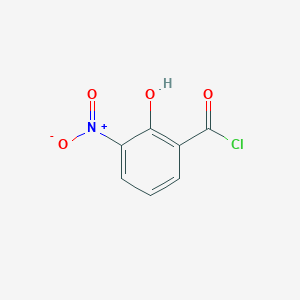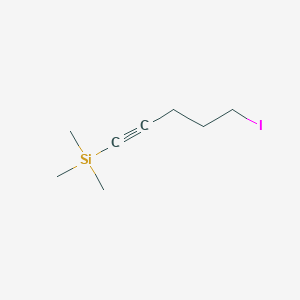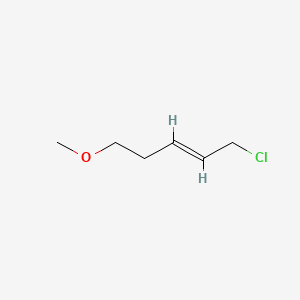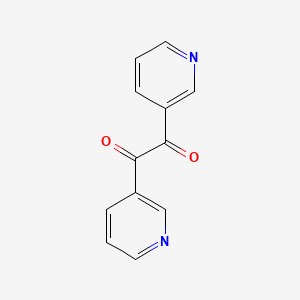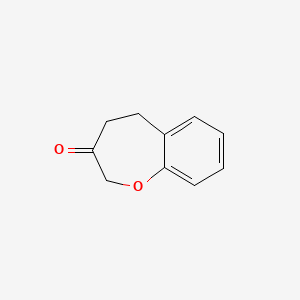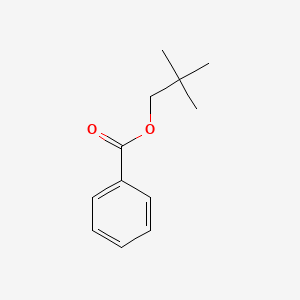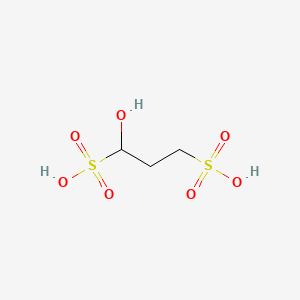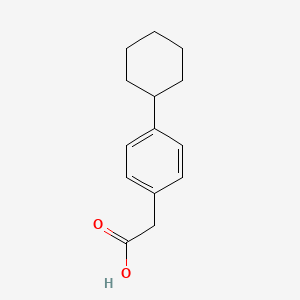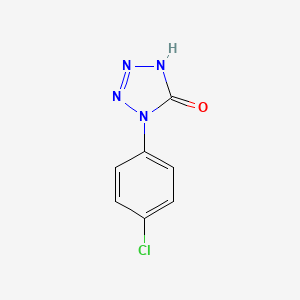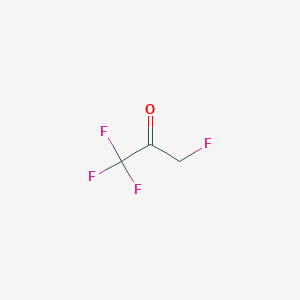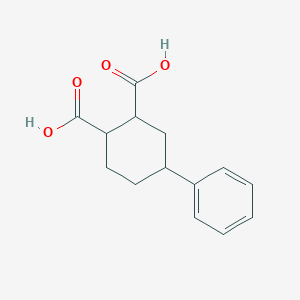
4-Phenylcyclohexane-1,2-dicarboxylic acid
説明
4-Phenylcyclohexane-1,2-dicarboxylic acid is a chemical compound with the molecular formula C14H16O4 . It contains 35 bonds in total, including 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 2 aliphatic carboxylic acids, and 2 hydroxyl groups .
Synthesis Analysis
The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is a method to synthesize this compound . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .Molecular Structure Analysis
The molecular structure of this compound includes 2 six-membered rings, 2 aliphatic carboxylic acids, and 2 hydroxyl groups . It also contains 19 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid and subsequent modifications of the product are regio- and stereoselective . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 304.4 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 373 .科学的研究の応用
1. Synthesis of Heterocyclic Compounds
4-Phenylcyclohexane-1,2-dicarboxylic acid plays a crucial role in the synthesis of various heterocyclic compounds. A study by Sohár et al. (1996) demonstrated its use in creating saturated tricyclic and partially saturated tetra- and pentacyclic hetero derivatives containing an isoindolone moiety, with stereostructures determined via NMR spectroscopy (Sohár, Stájer, Szabó, & Bernáth, 1996).
2. Environmental Exposure Biomarkers
Research on environmental exposure to plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), involves the use of this compound. Silva et al. (2013) identified metabolites of DINCH in urine samples, suggesting its role as a biomarker for exposure assessment (Silva, Jia, Samandar, Preau, & Calafat, 2013).
3. Catalysis in Organic Synthesis
The compound is significant in catalysis for organic synthesis. For instance, Slaugh and John (1969) reported its role in the hydrogenation of benzene to phenylcyclohexane, emphasizing its necessity in both acidity and hydrogenation activity for catalyst properties (Slaugh & John, 1969).
4. Photocatalytic Applications
Lu et al. (2021) explored the use of dicarboxylic acid derivatives in photocatalytic applications. They synthesized coordination complexes for the degradation of methyl violet dye, demonstrating its potential in environmental remediation and pollution control (Lu, Wang, Shi, Jiang, Sun, Wu, & Hu, 2021).
5. Development of Antimicrobial Agents
A study by Shoaib (2019) highlighted the synthesis of cyclohexane tosyloxyimine derivative from this compound for potential use as an antimicrobial agent. The compound showed promising results against Gram-negative bacteria and fungi, indicating its potential in medical applications (Shoaib, 2019).
作用機序
The Friedel–Crafts alkylation of benzene with cyclohex-4-ene-1,2-dicarboxylic acid is studied by quantum chemical methods . Theoretical enthalpies of formation show that it is more favorable for (1R,2S,4R)-4-phenylcyclohexane-1,2-dicarboxylic acid (syn-product) than for (1R,2S,4S)-4-phenylcyclohexane-1,2-dicarboxylic acid (anti-product) .
将来の方向性
The extensive research of the application of compounds with a phenylcyclohexyl moiety indicates the relevance of synthesizing these substances and investigating their properties . These compounds can serve as pharmaceuticals to treat a number of neurological disorders, including Alzheimer’s and Parkinson’s diseases .
特性
IUPAC Name |
4-phenylcyclohexane-1,2-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c15-13(16)11-7-6-10(8-12(11)14(17)18)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLKSTRLCYRBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1C2=CC=CC=C2)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


